Cas no 338981-99-0 (2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide)
2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-DIMETHOXY-3-METHYL-N-(2-PYRIDINYL)BENZENESULFINAMIDE
- 2,4-dimethoxy-3-methyl-N-(pyridin-2-yl)benzene-1-sulfinamide
- Benzenesulfinamide, 2,4-dimethoxy-3-methyl-N-2-pyridinyl-
- 2,4-dimethoxy-3-methyl-N-pyridin-2-ylbenzenesulfinamide
- Oprea1_654700
- 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide
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- Inchi: 1S/C14H16N2O3S/c1-10-11(18-2)7-8-12(14(10)19-3)20(17)16-13-6-4-5-9-15-13/h4-9H,1-3H3,(H,15,16)
- InChI Key: DLXJEBKPHCLKSU-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C(C)=C1OC)OC)(NC1C=CC=CN=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 330
- XLogP3: 2.6
- Topological Polar Surface Area: 79.7
2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675502-1mg |
2,4-Dimethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfinamide |
338981-99-0 | 98% | 1mg |
¥źźǽ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675502-2mg |
2,4-Dimethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfinamide |
338981-99-0 | 98% | 2mg |
¥ǽȷȍ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675502-5mg |
2,4-Dimethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfinamide |
338981-99-0 | 98% | 5mg |
¥ǽȍȍ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675502-10mg |
2,4-Dimethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfinamide |
338981-99-0 | 98% | 10mg |
¥dzƲdz | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675502-20mg |
2,4-Dimethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfinamide |
338981-99-0 | 98% | 20mg |
¥ŞŞƲź | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675502-25mg |
2,4-Dimethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfinamide |
338981-99-0 | 98% | 25mg |
¥ŞƲƥů | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675502-50mg |
2,4-Dimethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfinamide |
338981-99-0 | 98% | 50mg |
¥Şƥƥů | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675502-100mg |
2,4-Dimethoxy-3-methyl-N-(pyridin-2-yl)benzenesulfinamide |
338981-99-0 | 98% | 100mg |
¥Ʋȍźdz | 2023-07-25 |
2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide
Research Brief on 2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide (CAS: 338981-99-0): Recent Advances and Applications
The compound 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide (CAS: 338981-99-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of more complex sulfonamide derivatives, which are known for their broad pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide serves as a key precursor in the development of novel kinase inhibitors, particularly targeting tyrosine kinases involved in cancer progression. The study reported a 45% improvement in inhibitory activity compared to earlier sulfonamide-based compounds.
In terms of synthetic methodology, advancements have been made in the efficient production of this compound. A 2024 paper in Organic Process Research & Development described an optimized three-step synthesis route starting from 2,4-dimethoxy-3-methylbenzenesulfonyl chloride, achieving an overall yield of 78% with excellent purity (>99%). This represents a significant improvement over previous methods that typically yielded 50-60% of the desired product.
The compound's mechanism of action has been further elucidated through recent structural biology studies. Cryo-EM and X-ray crystallography data published in Nature Structural & Molecular Biology (2023) revealed that the sulfinamide moiety interacts with specific amino acid residues in target proteins through hydrogen bonding and π-stacking interactions, explaining its enhanced binding affinity compared to simpler sulfonamides.
Emerging applications in neurodegenerative disease research have also been reported. A 2024 study in ACS Chemical Neuroscience demonstrated that derivatives of 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide show promising activity in modulating tau protein aggregation, a key pathological feature in Alzheimer's disease. The lead compound from this series exhibited 60% reduction in tau aggregation in vitro at 10 μM concentration.
From a drug development perspective, recent pharmacokinetic studies have addressed previous challenges with this compound class. Research published in Drug Metabolism and Disposition (2023) showed that structural modifications based on the 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide scaffold significantly improved metabolic stability, with plasma half-life extending from 1.2 hours to 4.7 hours in rodent models.
Looking forward, several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and CNS disorders. The unique combination of the dimethoxy substitution pattern and the pyridinyl sulfinamide moiety appears to offer an optimal balance of potency and drug-like properties that is driving continued interest in this chemical scaffold.
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